2-(4-(6-Fluoroquinolin-4-yl)cyclohexyl)acetic acid
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Overview
Description
2-(4-(6-Fluoroquinolin-4-yl)cyclohexyl)acetic acid is a chemical compound with the molecular formula C17H18FNO2 and a molecular weight of 287.33 g/mol . This compound is characterized by the presence of a fluoroquinoline moiety attached to a cyclohexyl group, which is further connected to an acetic acid group. The fluoroquinoline structure is known for its significance in medicinal chemistry, particularly in the development of antibacterial agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(6-Fluoroquinolin-4-yl)cyclohexyl)acetic acid typically involves the following steps:
Formation of the Fluoroquinoline Core: The fluoroquinoline core can be synthesized through various methods, including the reaction of anthranilic acid derivatives with appropriate reagents.
Cyclohexyl Group Introduction: The cyclohexyl group is introduced through a cyclization reaction, which can be achieved using cyclohexanone and suitable catalysts.
Acetic Acid Group Addition:
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and advanced purification techniques such as chromatography .
Chemical Reactions Analysis
Types of Reactions
2-(4-(6-Fluoroquinolin-4-yl)cyclohexyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline N-oxides under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluoroquinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and substituted fluoroquinoline compounds .
Scientific Research Applications
2-(4-(6-Fluoroquinolin-4-yl)cyclohexyl)acetic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(4-(6-Fluoroquinolin-4-yl)cyclohexyl)acetic acid involves its interaction with bacterial DNA gyrase and topoisomerase IV, enzymes critical for DNA replication and transcription . By inhibiting these enzymes, the compound prevents bacterial cell division and leads to cell death . The fluoroquinoline moiety is essential for this activity, as it facilitates binding to the enzyme-DNA complex .
Comparison with Similar Compounds
Similar Compounds
Ciprofloxacin: Another fluoroquinoline derivative with potent antibacterial activity.
Levofloxacin: A fluoroquinoline used to treat a variety of bacterial infections.
Moxifloxacin: Known for its broad-spectrum antibacterial properties.
Uniqueness
2-(4-(6-Fluoroquinolin-4-yl)cyclohexyl)acetic acid is unique due to its specific structural features, including the cyclohexyl group and acetic acid moiety, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other fluoroquinolines .
Properties
IUPAC Name |
2-[4-(6-fluoroquinolin-4-yl)cyclohexyl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FNO2/c18-13-5-6-16-15(10-13)14(7-8-19-16)12-3-1-11(2-4-12)9-17(20)21/h5-8,10-12H,1-4,9H2,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIPGFZGEPQMULK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1CC(=O)O)C2=C3C=C(C=CC3=NC=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001222958 |
Source
|
Record name | cis-4-(6-Fluoro-4-quinolinyl)cyclohexaneacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001222958 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1923846-51-8 |
Source
|
Record name | cis-4-(6-Fluoro-4-quinolinyl)cyclohexaneacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001222958 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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